2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide, commonly known as DPAH, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of DPAH is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may explain its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
DPAH has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of fungal growth. The compound has also been shown to have antioxidant properties, which may be beneficial in reducing oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One advantage of using DPAH in lab experiments is its relatively simple synthesis method. The compound is also stable and can be easily stored for future use. However, one limitation is the lack of information on its toxicity and potential side effects, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on DPAH. One potential area of study is its potential as an anti-cancer agent, particularly in combination with other drugs. Another area of research could focus on its potential as an anti-inflammatory agent for the treatment of inflammatory diseases such as arthritis. Additionally, further studies could investigate the potential side effects and toxicity of DPAH to determine its safety for use in humans.
In conclusion, DPAH is a chemical compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesis Methods
The synthesis of DPAH involves the reaction between 3,4-dimethoxybenzaldehyde and 3-pyridinecarboxaldehyde with acetohydrazide in the presence of a catalyst. The reaction produces DPAH as a yellow solid with a melting point of 226-228 °C.
Scientific Research Applications
DPAH has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been studied for its ability to inhibit the growth of cancer cells, as well as its potential as an anti-inflammatory and antifungal agent.
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(14-5-4-8-18-11-14)19-20-17(21)10-13-6-7-15(22-2)16(9-13)23-3/h4-9,11H,10H2,1-3H3,(H,20,21)/b19-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHKGKUDCXTTEA-XDHOZWIPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC(=C(C=C1)OC)OC)/C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49823672 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.